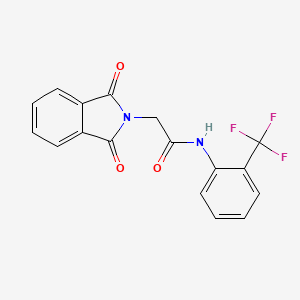

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide

Descripción

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide is a synthetic compound featuring a phthalimide core linked to an acetamide group substituted at the N-position with a 2-trifluoromethylphenyl moiety. The phthalimide moiety (1,3-dioxoisoindoline) is a common pharmacophore in medicinal chemistry, known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions .

Propiedades

Fórmula molecular |

C17H11F3N2O3 |

|---|---|

Peso molecular |

348.28 g/mol |

Nombre IUPAC |

2-(1,3-dioxoisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C17H11F3N2O3/c18-17(19,20)12-7-3-4-8-13(12)21-14(23)9-22-15(24)10-5-1-2-6-11(10)16(22)25/h1-8H,9H2,(H,21,23) |

Clave InChI |

FVDBLUXDJHEMKX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(1,3-Dioxo-1,3-dihidro-isoindol-2-il)-N-(2-trifluorometil-fenil)-acetamida normalmente implica la reacción de anhídrido ftálico con una amina adecuada para formar el núcleo de isoindolina. Esto es seguido por la introducción del grupo trifluorometil-fenil a través de una reacción de sustitución nucleofílica. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como diclorometano o tolueno, y catalizadores como trietilamina o piridina.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas también se pueden emplear para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(1,3-Dioxo-1,3-dihidro-isoindol-2-il)-N-(2-trifluorometil-fenil)-acetamida puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de aminas.

Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir diferentes grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Gas hidrógeno con paladio sobre carbón (Pd/C) como catalizador.

Sustitución: Agentes halogenantes como cloruro de tionilo o bromo.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de isoindolina, mientras que la reducción puede producir derivados de aminas.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that similar isoindole derivatives can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40.

- Percent Growth Inhibition : Reported values range from 75% to 86% against these cell lines, indicating strong potential for therapeutic use in oncology .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, showcasing its potential as an antimicrobial agent .

Enzyme Inhibition

There is evidence that this compound may act as an inhibitor for enzymes involved in critical metabolic pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various isoindole derivatives, including 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of isoindole derivatives, it was found that compounds with similar structural motifs showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these findings.

Summary Table of Biological Activities

| Activity Type | Target Organisms/Enzymes | Observed Effects |

|---|---|---|

| Anticancer | SNB-19, OVCAR-8, NCI-H40 | Growth inhibition up to 86% |

| Antimicrobial | Escherichia coli, Staphylococcus aureus | MIC ~256 µg/mL |

| Enzyme Inhibition | Acetylcholinesterase | Potential inhibition observed |

Mecanismo De Acción

El mecanismo de acción de 2-(1,3-Dioxo-1,3-dihidro-isoindol-2-il)-N-(2-trifluorometil-fenil)-acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías y las interacciones moleculares exactas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : The 2-CF₃ group in the target compound contrasts with electron-donating groups like 4-OH (6a) or bulky sulfonamide substituents (e.g., dipropylsulfamoyl in ). The -CF₃ group may reduce metabolic oxidation compared to -OH derivatives, enhancing plasma half-life .

- Solubility: Derivatives with polar groups (e.g., 4-OH in 6a) exhibit solubility in methanol and water, whereas lipophilic substituents (e.g., 2-CF₃) likely favor membrane penetration but reduce aqueous solubility .

- Bioactivity : Analogs with 4-hydroxyphenyl (6a) and nitrate-linked phthalimides (e.g., compounds 1–6 in ) demonstrate analgesic, anti-inflammatory, and gamma globin RNA-inducing activities, suggesting the core phthalimide-acetamide structure is biologically versatile.

Pharmacological and Toxicological Considerations

- Genotoxic Impurities: emphasizes the importance of controlling genotoxic byproducts (e.g., des-acetyl apremilast <1% w/w) during synthesis, a concern relevant to phthalimide derivatives .

- Structural Validation : Tools like SHELX (used in crystallography for small-molecule refinement) ensure accurate structural characterization, critical for comparing analogs .

Actividad Biológica

The compound 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide is a member of the isoindole family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 429.38 g/mol . The structure features a dioxoisoindole moiety which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.38 g/mol |

| CAS Number | 33311-76-1 |

| SMILES | [O-]N+c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4 |

| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

Antioxidant Activity

Research indicates that compounds similar to 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide exhibit significant antioxidant properties by modulating the Nrf2-Keap1 pathway. This pathway is crucial for cellular defense against oxidative stress. Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) have shown promise in treating diseases related to oxidative stress and inflammation .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of isoindole derivatives. For instance, derivatives have been reported to exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Isoindole derivatives have been identified as inhibitors of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study indicated that certain analogs demonstrated cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range .

Case Studies

-

Case Study on Antioxidant Activity :

- A study evaluated various isoindole derivatives for their ability to activate the Nrf2 pathway. The results showed that 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide had an effective binding affinity to Keap1 with a dissociation constant (Kd) of approximately 4 μM , indicating strong potential as an antioxidant agent .

-

Case Study on Antimicrobial Activity :

- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that derivatives similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL , showcasing their potential in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.